Ethyl(hexadecyl)methylsulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(hexadecyl)methylsulfanium iodide is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a positively charged sulfur atom bonded to three organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(hexadecyl)methylsulfanium iodide typically involves the reaction of a sulfide with an alkyl halide. One common method is the reaction of hexadecyl methyl sulfide with ethyl iodide under mild conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic sulfur atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the sulfonium salt .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable solvent, such as acetonitrile or dichloromethane, can enhance the reaction rate and yield. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation of the sulfide .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(hexadecyl)methylsulfanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl(hexadecyl)methylsulfanium iodide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl(hexadecyl)methylsulfanium iodide involves its interaction with nucleophiles and oxidizing agents. In nucleophilic substitution reactions, the positively charged sulfur atom attracts nucleophiles, leading to the replacement of the iodide ion . In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides or sulfones .
Vergleich Mit ähnlichen Verbindungen
Ethyl(hexadecyl)methylsulfanium iodide can be compared with other sulfonium salts, such as:
Trimethylsulfonium iodide: Similar in structure but with three methyl groups attached to the sulfur atom.
Ethyl(dimethyl)sulfonium iodide: Contains two methyl groups and one ethyl group attached to the sulfur atom.
Hexadecyl(dimethyl)sulfonium iodide: Contains two methyl groups and one hexadecyl group attached to the sulfur atom.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct amphiphilic properties, making it suitable for applications in surfactants and detergents .
Eigenschaften
CAS-Nummer |
65955-44-4 |
---|---|
Molekularformel |
C19H41IS |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
ethyl-hexadecyl-methylsulfanium;iodide |
InChI |
InChI=1S/C19H41S.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2;/h4-19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XBWDYHBJVKIFGB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[S+](C)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.